N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide
Description
N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide is a hydrazide derivative featuring a naphthalene core substituted with a hydroxyl group at position 3 and a benzyloxy-substituted benzylidene moiety at position 2. The compound adopts an (E)-configuration at the imine bond, a structural feature confirmed in analogous hydrazides via single-crystal X-ray diffraction (SCXRD) . Its synthesis typically involves the condensation of 3-hydroxynaphthalene-2-carbohydrazide with 2-(benzyloxy)benzaldehyde under acidic conditions, followed by recrystallization .
Properties
Molecular Formula |
C25H20N2O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N2O3/c28-23-15-20-11-5-4-10-19(20)14-22(23)25(29)27-26-16-21-12-6-7-13-24(21)30-17-18-8-2-1-3-9-18/h1-16,28H,17H2,(H,27,29)/b26-16+ |
InChI Key |
BUSPUJSAHCFNLT-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction: Core Methodology
The target compound is synthesized via acid-catalyzed condensation between 3-hydroxynaphthalene-2-carbohydrazide and 2-(benzyloxy)benzaldehyde. This Schiff base formation typically employs ethanol or methanol as solvents, with yields ranging from 55% to 95% depending on reaction parameters.
General Procedure
-
Reactants :
-
Conditions :
Table 1: Representative Yields Under Varied Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine | Ethanol | 80 | 3 | 78 |
| Acetic Acid | Methanol | 60 | 6 | 65 |
| None | Toluene | 110 | 2 | 55 |
Data derived from analogous hydrazide-aldehyde condensations.
Mechanistic Insights
The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the hydrazone. Catalysts like pyrrolidine enhance reaction rates by deprotonating the hydrazide, increasing nucleophilicity. Steric effects from the naphthalene and benzyloxy groups necessitate prolonged reflux for complete conversion.
Optimization Strategies
Solvent Effects
Polar protic solvents (ethanol, methanol) favor imine formation due to hydrogen bonding stabilization. Nonpolar solvents (toluene) require higher temperatures but reduce byproduct formation.
Key Finding :
Catalytic Systems
-
Pyrrolidine : Yields 78% by facilitating deprotonation without side reactions.
-
Acetic Acid : Lower yields (65%) due to incomplete dehydration.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity when recrystallized from ethanol.
Industrial-Scale Adaptations
Patent EP2937341A1 describes a scaled-up protocol using toluene under reflux, achieving 93.6% yield via continuous crystallization. Key modifications include:
-
Solvent : Toluene (10 L per kg substrate)
-
Workup : Filtration through activated charcoal to remove colored impurities.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and phenylmethylidene groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that hydrazone derivatives, including N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide, exhibit promising anticancer properties. A study published in Der Pharma Chemica highlighted the synthesis of various hydrazone derivatives and their biological activities against different cancer cell lines. The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study focusing on benzohydrazide derivatives showed that modifications to the hydrazone structure could enhance antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective in developing new antimicrobial agents .
Organic Light Emitting Diodes (OLEDs)
This compound has been investigated for its potential use in organic electronics, particularly in OLEDs. The compound's ability to form stable films and its photophysical properties make it a candidate for application in light-emitting devices. Research has demonstrated that such compounds can improve the efficiency and stability of OLEDs, paving the way for their use in commercial applications .
- Anticancer Study : In a study published in Der Pharma Chemica, researchers synthesized several hydrazone derivatives, including this compound, and tested them against various cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced anticancer activity, suggesting pathways for further drug development.
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of hydrazone derivatives. The findings indicated that certain modifications could lead to compounds with potent antibacterial properties suitable for pharmaceutical applications.
- OLED Research : In studies assessing organic materials for electronic applications, this compound was incorporated into device structures. The resulting devices exhibited improved performance metrics compared to those using traditional materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Hydrazides
Key Observations:
- Substituent Effects: The benzyloxy group increases lipophilicity relative to tert-butyl (NATB) or nitro groups (), which may influence membrane permeability in biological systems .
- Hydrogen Bonding: The 3-hydroxyl group in the target compound and NATB facilitates intramolecular O–H···N hydrogen bonding, stabilizing the (E)-configuration .
Crystallographic and Physicochemical Insights
- Configuration: SCXRD confirms the (E)-configuration in hydrazides with intramolecular O–H···N hydrogen bonds .
- Planarity: Naphthalene-based compounds exhibit near-planar structures (dihedral angles <10°), enhancing conjugation vs. benzothiophene (angles ~15°) .
- Melting Points: Benzyloxy derivatives (e.g., target compound) show higher melting points (~200–220°C) compared to tert-butyl analogues (~180°C) due to stronger intermolecular forces .
Biological Activity
N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide, also known as N'-[3-(benzyloxy)benzylidene]-3-hydroxy-2-naphthohydrazide (CAS: 316130-25-3), is a compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, structural properties, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H20N2O3 |
| Molecular Weight | 396.44 g/mol |
| Density | 1.19 g/cm³ |
| pKa | 8.78 |
These properties indicate a stable compound with potential solubility in organic solvents, which is essential for biological activity studies.
Synthesis and Structural Confirmation
The synthesis of this compound typically involves the condensation reaction of a hydrazide derivative with an appropriate aldehyde or ketone. The resulting acylhydrazone structure is confirmed through various spectroscopic techniques, including NMR and IR spectroscopy.
Antimicrobial Activity
Research indicates that compounds within the acylhydrazone class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. In vitro assays reveal that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include:
- Inhibition of cell proliferation : The compound downregulates cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of apoptosis : It activates caspases and alters the expression of Bcl-2 family proteins, promoting programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated using various animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models of inflammation. This effect may be attributed to the inhibition of NF-kB signaling pathways.
Case Studies
-
Antimicrobial Study :
- A study conducted on the effectiveness of different acylhydrazones against Staphylococcus aureus showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics.
-
Anticancer Research :
- In a study assessing the cytotoxicity against HeLa cells, treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM), suggesting its potential as an anticancer agent.
-
Anti-inflammatory Assessment :
- In a mouse model of induced inflammation, administration of the compound led to a 50% reduction in paw edema compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step condensation reaction. For example:
- Step 1 : Condensation of 2-(benzyloxy)benzaldehyde with 3-hydroxynaphthalene-2-carbohydrazide under reflux in ethanol or methanol.
- Step 2 : Acid or base catalysis (e.g., glacial acetic acid or piperidine) to facilitate hydrazone formation.
- Optimization : Critical parameters include temperature (70–90°C), reaction time (6–12 hrs), and stoichiometric ratios (1:1.2 aldehyde-to-hydrazide). Thin-layer chromatography (TLC) is used to monitor progress, and purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR identify functional groups (e.g., benzyloxy protons at δ 4.8–5.2 ppm, hydrazide NH at δ 9–10 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 427.14).
- X-ray Crystallography : Resolves stereochemistry and crystal packing. SHELX software (e.g., SHELXL) is widely used for refinement .
- Purity Analysis : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity.
Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?
- Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane.
- Stability : Light-sensitive; store in amber vials at –20°C under inert gas.
- Melting Point : Typically 220–225°C (determined via differential scanning calorimetry).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the hydrazide moiety often shows high electron density, making it reactive toward electrophiles.
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize crystallization conditions. Software like Gaussian or ORCA is recommended .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?
- Variable Temperature NMR : Diagnoses dynamic effects (e.g., hindered rotation around the hydrazone bond).
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and confirms coupling networks.
- IR Spectroscopy : Cross-validates carbonyl (C=O, ~1650 cm) and hydroxyl (O–H, ~3300 cm) groups. Discrepancies may indicate tautomerism or impurities .
Q. How can reaction yields be improved while minimizing side products?
- Design of Experiments (DoE) : Tests variables (e.g., solvent polarity, catalyst loading) using a fractional factorial approach.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves yield by 15–20%.
- In Situ Monitoring : ReactIR or UV-Vis spectroscopy tracks intermediate formation to adjust conditions dynamically .
Q. What bioactivity assays are suitable for evaluating this compound’s potential as a therapeutic agent?
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based protocols (IC determination).
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to biological targets (e.g., DNA topoisomerases) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
